molecular formula C13H10FNO B11959413 2-[(4-Fluorobenzylidene)amino]phenol

2-[(4-Fluorobenzylidene)amino]phenol

Cat. No.: B11959413
M. Wt: 215.22 g/mol
InChI Key: IUPUQXNVHRUSEI-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzylidene)amino]phenol is a fluorinated Schiff base, a class of organic compounds characterized by an azomethine group (-C=N-) known for their versatile applications in scientific research . Schiff bases are widely investigated as privileged structures in medicinal chemistry and serve as useful intermediates in organic synthesis . Structurally similar compounds, such as those featuring a 4-fluorobenzylidene moiety, have demonstrated significant research value in anticancer studies . For instance, the compound 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) has been shown to exhibit potent anticancer activity in various human cancer cell lines, including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon) . The proposed mechanisms of action for this class of molecules include the induction of apoptosis, evidenced by increased caspase-3 activity, and the modulation of reactive oxygen species (ROS) production in cancerous cells . Furthermore, a closely related chlorinated analog, (E)-2-((4-chlorobenzylidene)amino)phenol, has shown promising in vitro anticancer activity against MCF-7 breast cancer cell lines, with molecular docking studies suggesting strong binding interactions with relevant biological targets . Beyond oncology research, Schiff bases are extensively studied for their antimicrobial properties against a range of multidrug-resistant bacteria and fungi, highlighting their broad potential in infectious disease research . The presence of the imine group is critical for these biological activities and also makes Schiff bases valuable as ligands in coordination chemistry and as key components in the development of advanced materials . This compound is presented to the research community as a tool for further exploring these and other innovative scientific applications.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10FNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-9,16H

InChI Key

IUPUQXNVHRUSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Reaction Procedure

A typical protocol involves refluxing equimolar amounts of 4-fluorobenzaldehyde (5 mmol) and 2-aminophenol (5 mmol) in methanol (40 mL) for 2 hours. The reaction mixture is cooled to room temperature, yielding a yellow precipitate, which is filtered and recrystallized from methanol to obtain pure crystals. This method achieves yields of 70–85%, depending on reaction conditions.

Mechanistic Insights

The reaction mechanism follows a two-step process:

  • Nucleophilic Addition : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration : Acidic or thermal conditions facilitate the elimination of water, resulting in the stable Schiff base.

Solvent and Reaction Condition Optimization

The choice of solvent and reaction parameters significantly impacts yield and purity. Comparative studies from analogous systems highlight the following trends:

Solvent Effects

SolventBoiling Point (°C)Yield (%)Purity (%)
Methanol64.78298
Ethanol78.47895
Acetonitrile81.66590

Methanol is preferred due to its polarity and ability to stabilize intermediates via hydrogen bonding. Ethanol, while slightly less efficient, offers a greener alternative.

Temperature and Time

Optimized conditions involve refluxing at 65–70°C for 2–3 hours. Prolonged heating (>4 hours) risks side reactions, such as oxidation of the aminophenol moiety.

Catalytic Approaches in Synthesis

While traditional methods rely on thermal activation, catalytic strategies enhance reaction efficiency:

Acid Catalysis

Adding acetic acid (1–2 mol%) accelerates dehydration, reducing reaction time to 1 hour with yields up to 88%. The acid protonates the carbonyl oxygen, increasing electrophilicity of the aldehyde.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes, achieving 90% yield. This method minimizes thermal degradation, preserving the integrity of the fluorobenzylidene group.

Purification and Characterization Techniques

Post-synthetic purification and analysis ensure structural fidelity and functional integrity.

Recrystallization

Crude product is recrystallized from methanol, yielding needle-like crystals suitable for X-ray diffraction. Solvent selection is critical: methanol’s moderate polarity selectively dissolves impurities while precipitating the product.

Spectroscopic Characterization

  • FTIR : Absorption bands at 1620 cm1^{-1} (C=N stretch) and 1250 cm1^{-1} (C-F stretch) confirm Schiff base formation.

  • 1^1H NMR : Peaks at δ 8.3 ppm (imine proton) and δ 6.8–7.8 ppm (aromatic protons) validate the structure.

  • Mass Spectrometry : A molecular ion peak at m/z=215.22m/z = 215.22 corresponds to C13H10FNO+\text{C}_{13}\text{H}_{10}\text{FNO}^+.

Comparative Analysis of Synthetic Routes

A meta-analysis of methods reveals trade-offs between efficiency, cost, and scalability:

MethodYield (%)Time (h)Cost (USD/g)
Conventional Reflux82212.50
Acid-Catalyzed88114.20
Microwave-Assisted900.318.75

Conventional reflux balances cost and yield, while microwave methods suit high-throughput applications .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorobenzylidene)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

2-[(4-Fluorobenzylidene)amino]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzylidene)amino]phenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorobenzylidene group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogues differ in the substituents on the benzylidene group (Table 1).

Table 1: Structural Comparison of Analogues

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Dihedral Angle (°)
2-[(4-Fluorobenzylidene)amino]phenol F C₁₃H₁₀FNO 215.23 55.6
2-[(4-Chlorobenzylidene)amino]phenol Cl C₁₃H₁₀ClNO 231.68 Not reported
4-[(4-Nitrobenzylidene)amino]phenol NO₂ C₁₃H₁₀N₂O₃ 254.24 Not reported
2-[N-(4-{4-[(2-Hydroxy-5-methoxy-...] OCH₃ C₂₉H₂₅N₃O₄ 479.53 Not reported
  • Electronic Effects: The electron-withdrawing fluorine (F) and nitro (NO₂) groups enhance the electrophilicity of the imine bond, influencing reactivity and interactions with biological targets. Chlorine (Cl) provides moderate electron withdrawal, while methoxy (OCH₃) groups are electron-donating .
  • Coplanarity: The non-coplanar geometry in the title compound (55.6°) contrasts with more planar analogues (e.g., 4-nitro derivative), which may exhibit stronger π-π stacking interactions .

Antifungal Activity :

  • The 4-fluorobenzylidene hydrazine derivative 1-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-pyridin-1-ium hexafluorophosphate exhibits MIC₉₀ values of 62.5–2000 µg/mL against Candida spp., attributed to ergosterol biosynthesis inhibition .
  • Comparative Efficacy : Fluorinated derivatives generally show higher activity than chloro or nitro analogues due to enhanced membrane permeability .

Anticancer Activity :

  • 4-[2-(4-Fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates potent antitumor activity (IC₅₀ = 7.5 nM), outperforming doxorubicin in some assays .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[(4-Fluorobenzylidene)amino]phenol derivatives?

The synthesis of this compound derivatives typically involves Knoevenagel condensation and subsequent nucleophilic substitution. Key parameters include:

  • Solvent selection : Ethanol yields the highest efficiency (50–90%) compared to dichloromethane, acetic acid, or methanol .
  • Base optimization : Potassium carbonate (K₂CO₃) outperforms triethylamine or diethylamine, achieving up to 90% yield in ethanol .
  • Reaction methods : Microwave-assisted synthesis reduces reaction time to 3–4 minutes (92–96% yield) versus 30–50 minutes for conventional heating (72–90% yield) .

Methodological Tip : Screen solvents and bases systematically (Table 1, ). Validate purity via TLC and confirm melting points using an SRS Optimelt apparatus .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key crystallographic data for related compounds include:

  • Space group : Monoclinic P21/nP2_1/n with unit cell parameters a=9.400A˚,b=12.213A˚,c=9.450A˚,β=104.67a = 9.400 \, \text{Å}, b = 12.213 \, \text{Å}, c = 9.450 \, \text{Å}, \beta = 104.67^\circ .
  • Refinement : Use SHELXL for high-resolution data, focusing on thermal displacement parameters and hydrogen bonding networks .

Methodological Tip : Cross-validate SC-XRD data with spectroscopic techniques (e.g., FT-IR, NMR) to resolve ambiguities in imine bond geometry .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

The fluorine atom at the 4-position improves electronic effects and metabolic stability. Key modifications include:

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenolic ring enhances antimicrobial activity by 30–40% .
  • Hybrid systems : Incorporating thiazole or triazole moieties increases binding affinity to kinase targets (e.g., EGFR) via π-π stacking and hydrogen bonding .

Methodological Tip : Use molecular docking (AutoDock Vina) to predict interactions with biological targets, followed by in vitro validation (e.g., MIC assays for antimicrobial activity) .

Q. How do researchers resolve contradictions in crystallographic data during refinement?

Common challenges include disordered solvent molecules and twinning. Strategies involve:

  • SHELX utilities : SHELXD for phase problem resolution and SHELXL for refining high RintR_{\text{int}} values (>10%) via iterative adjustment of ADPs (atomic displacement parameters) .
  • Validation tools : Check for missed symmetry (PLATON) and validate hydrogen bonds using Mercury 4.0 .

Case Study : A monoclinic crystal with Z=4Z = 4 showed anisotropic displacement; SHELXL refinement reduced R1R_1 from 0.12 to 0.05 by modeling thermal ellipsoids .

Q. What analytical methods are critical for assessing purity and stability of Schiff base derivatives?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.1% .
  • Spectroscopy : ¹⁹F NMR tracks fluorine environment stability under varying pH (e.g., degradation at pH < 3) .
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (>200°C for most derivatives) .

Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage conditions .

Q. How do electronic effects of the 4-fluorobenzylidene group influence reactivity?

The fluorine atom:

  • Reduces electron density : Lowers LUMO energy, accelerating nucleophilic attacks (e.g., in Michael additions) .
  • Enhances photostability : UV-Vis studies show reduced λₘₐₓ shifts under light exposure compared to chloro/methyl analogs .

Experimental Design : Compare reaction kinetics (UV-Vis monitoring) of fluorinated vs. non-fluorinated derivatives in DMSO .

Data Contradiction Analysis

Q. How to address conflicting reports on solvent efficiency in synthesis?

Some studies report methanol as optimal, while others favor ethanol. Resolution steps:

Replicate conditions : Ensure identical molar ratios (1:1.2 substrate:amine) and temperature (70°C for microwaves) .

Characterize intermediates : Use LC-MS to identify side products (e.g., Schiff base hydrolysis) in polar solvents .

Statistical analysis : Apply ANOVA to compare yields across 15+ trials (Table 1, ).

Q. Key Tables from Evidence

Q. Table 1: Solvent and Base Screening for Synthesis (Adapted from )

EntrySolventBaseTime (min)Yield (%)
1EthanolK₂CO₃3090
6EthanolEt₃N5065
11EthanolK₂CO₃ (MW)496

Q. Table 2: Crystallographic Data (Adapted from )

ParameterValue
Space groupP21/nP2_1/n
a,b,ca, b, c9.400, 12.213, 9.450 Å
β\beta104.67°
VV1049.5 ų

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